

Upadacitinib dose-dependent adverse events

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Compound Focus: Upadacitinib

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Adverse Events by Dose vs. Placebo

Adverse Event	Upadacitinib 15 mg vs Placebo	Upadacitinib 30 mg vs Placebo	Dose-Dependent Relationship
Any Adverse Event	Significantly higher [1]	Significantly higher [1]	Not Specified
Hepatic Disorder	Significantly higher [1]	Significantly higher [1]	Yes [1]
Neutropenia	Significantly higher [1]	Significantly higher [1]	Yes [1]
Acne	Significantly higher [1]	Significantly higher [1]	Yes [1]
Herpes Zoster	Significantly higher [1]	Significantly higher [1]	Not Specified
Increased Creatine Phosphokinase (CPK)	Significantly higher [1]	Significantly higher [1]	Not Specified
Lymphopenia	No significant difference [1]	Significantly higher [1]	Not Specified
Any Infection	No significant difference [1]	Significantly higher [1]	Not Specified

Adverse Event	Upadacitinib 15 mg vs Placebo	Upadacitinib 30 mg vs Placebo	Dose-Dependent Relationship
Serious Infection	No significant difference [1]	Significantly higher [1]	Not Specified

Adverse Events with No Significant Association

The same 2025 meta-analysis found that, across the included trials, **upadacitinib** treatment was **not significantly associated** with an elevated risk of the following serious AEs compared to placebo [1]:

- Renal dysfunction
- Non-melanoma skin cancer (NMSC)
- Major Adverse Cardiovascular Events (MACE)
- Venous Thromboembolic Events (VTE)

Detailed Methodologies of Key Studies

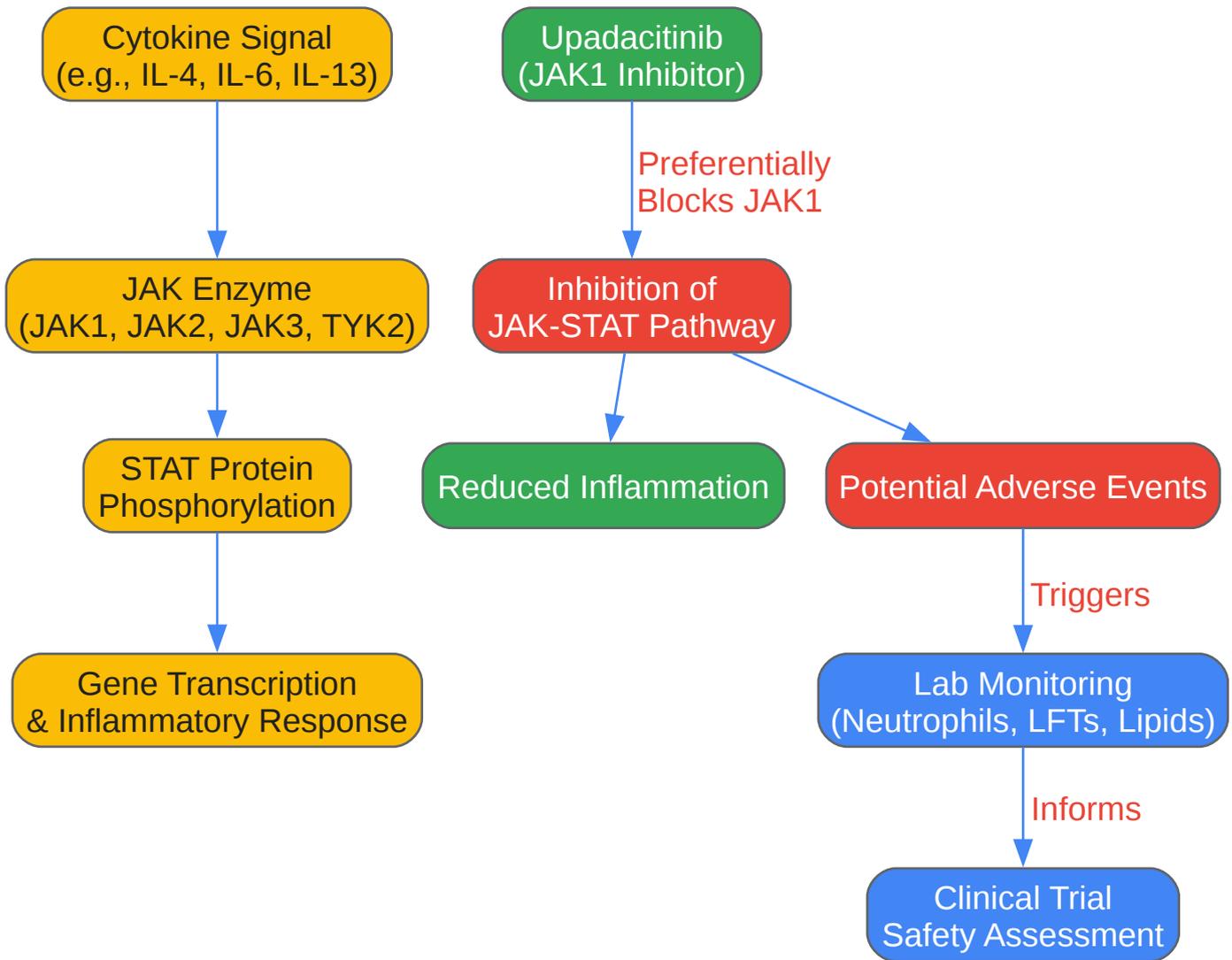
For research and development professionals, understanding the experimental design of the foundational studies is crucial. The following table outlines the protocols of the core analysis and a representative long-term extension study.

Study Component	Systematic Review & Meta-Analysis [1]	SELECT-NEXT Long-Term Extension (LTE) [2]
Objective	Assess safety profile & dose-dependent AEs of upadacitinib [1].	Evaluate long-term efficacy and safety of upadacitinib over 5 years in RA patients [2].
Data Sources	PubMed, EMBASE, Cochrane Library [1].	Data from the Phase 3 SELECT-NEXT trial and its LTE [2].
Study Selection	RCTs with safety data on upadacitinib 15 mg or 30 mg vs. placebo in autoimmune diseases [1].	Patients with RA and inadequate response to csDMARDs [2].

Study Component	Systematic Review & Meta-Analysis [1]	SELECT-NEXT Long-Term Extension (LTE) [2]
Patients & Exposure	18 RCTs; 9,547 patients (5,907 on upadacitinib; 3,640 on placebo) [1].	611 patients entered the LTE; total treatment up to 5 years [2].
Intervention/Comparator	Upadacitinib 15 mg & 30 mg vs. Placebo [1].	Upadacitinib 15 mg or 30 mg QD; patients initially on placebo switched to UPA at week 12 [2].
Safety Outcomes	AEs, serious AEs, AEs leading to discontinuation, specific AEs (e.g., infections, hepatic, renal, MACE, VTE, etc.) [1].	Treatment-emergent AEs (TEAEs), laboratory parameters, MACE, VTE, malignancies [2].
Statistical Analysis	Pooled Risk Ratios (RR) using Mantel-Haenszel method; fixed/random-effects models based on heterogeneity (I^2) [1].	Descriptive analysis of AEs and efficacy outcomes; exposure-adjusted event rates (EAERs) for safety [2].

Upadacitinib Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of **Upadacitinib** and the logical flow for evaluating its safety, from cellular pathway to clinical trial assessment.



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This diagram shows how **upadacitinib**'s selective JAK1 inhibition disrupts the JAK-STAT signaling pathway to reduce inflammation, which can also lead to dose-dependent adverse events monitored via specific laboratory parameters [1] [3].

Laboratory Parameters and Clinical Monitoring

Long-term integrated data from the RA clinical program (up to 6.5 years) supports the safety profile and details specific laboratory changes that inform clinical monitoring protocols [4]:

- **Hematological Impact:** Decreases in **mean hemoglobin, neutrophil, and lymphocyte counts** were observed. Grade 3/4 changes occurred in some patients [4].
- **Hepatic and Muscle Enzymes:** Increases in **mean liver enzymes (ALT/AST) and creatine phosphokinase (CPK)** were noted [4].
- **Lipid Levels:** Increases in **total cholesterol, LDL, and HDL** were seen, though the LDL/HDL ratio remained stable for the 15 mg dose [4].
- **Event Rates:** The exposure-adjusted event rate (EAER) for **hepatic disorders** was 9.7 E/100 PY with UPA 15 mg. **Anemia** and **neutropenia** rates were 3.1-4.3 and 1.7-5.0 E/100 PY across treatments, respectively [4].

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